Mipimazole
Descripción
Historical Trajectory of Mipimazole Research and Development
The journey of Mipimazole through academic research began with its fundamental discovery and the elucidation of its basic chemical characteristics.
Mipimazole, identified by the molecular formula C₆H₁₂N₂S, possesses a molecular weight of 144.24 g/mol uni.lunih.govebi.ac.ukncats.io. It is also systematically known as 1-isopropyl-2-imidazolidinethione nih.gov. The compound is registered with a Chemical Abstracts Service (CAS) number of 20406-60-4 and has a PubChem Compound Identifier (CID) of 3037213 uni.lunih.govchemicalbook.com. Additionally, it is cataloged in the ChEMBL database under the identifier CHEMBL2103937 ebi.ac.uk. Structurally, Mipimazole is characterized as an achiral molecule, meaning it lacks a chiral center and is not optically active nih.govncats.io.
Initial research indicated that Mipimazole was developed as a thyroid inhibitor ncats.io. The early characterization of chemical compounds in research settings typically involves determining critical quality attributes, which include assessing purity, identity, and other fundamental properties, to inform potential applications bioprocessonline.com.
While Mipimazole was initially identified and developed as a thyroid inhibitor, detailed information regarding the subsequent evolution of its research foci or further developmental stages is not extensively documented in publicly accessible databases ncats.io. This suggests that its research trajectory might have been limited beyond its initial characterization for this specific application.
Mipimazole within the Landscape of Chemical Compound Research
Understanding Mipimazole's place in chemical compound research requires examining its classification and comparing it to related structures.
Mipimazole is classified as an organic compound, specifically a heterocyclic compound. Organic chemistry encompasses the study of compounds containing carbon atoms, often bonded with hydrogen, oxygen, nitrogen, sulfur, phosphorus, and halogens wikipedia.org. Mipimazole's structure includes a five-membered imidazolidine (B613845) ring containing two nitrogen atoms and a sulfur atom, which is characteristic of heterocyclic compounds uni.lunih.gov. The presence of the thiocarbonyl group (C=S) further defines it as an imidazolidinethione derivative uni.lunih.gov. Organic chemistry research broadly investigates the structure, properties, and reactions of such compounds, including their synthesis and potential applications as drugs or other materials wikipedia.orgopenaccessjournals.comorgchemres.org.
The core structure of Mipimazole is the imidazolidinethione scaffold. Chemical scaffolds are fundamental structural frameworks from which various compounds can be derived by modifying substituents nih.gov. Mipimazole's distinction lies in its specific N-isopropyl substitution on the imidazolidinethione ring uni.lunih.gov.
Related chemical scaffolds share the basic imidazolidinethione core but differ in their peripheral groups. Examples of such related compounds include:
1-Isopropyl-4,4-dimethylimidazolidine-2-thione : This compound shares the isopropyl group and the imidazolidinethione core with Mipimazole but features two additional methyl groups at the 4-position of the imidazolidine ring bldpharm.com.
1-Propylimidazolidine-2-thione : This analog replaces the isopropyl group of Mipimazole with a linear propyl chain, maintaining the imidazolidinethione scaffold bldpharm.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-propan-2-ylimidazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c1-5(2)8-4-3-7-6(8)9/h5H,3-4H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEHSBNMBDRPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174357 | |
| Record name | Mipimazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20406-60-4 | |
| Record name | Mipimazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020406604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mipimazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)imidazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIPIMAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYN5I3I5YQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Mipimazole
Established Synthetic Pathways for Mipimazole Acquisition
Despite its identification as a known chemical entity, explicit and widely detailed established synthetic pathways for the acquisition of Mipimazole are not extensively documented in general scientific literature. The compound is frequently listed in chemical databases and patent literature alongside other pharmaceutical agents, often in the context of its potential applications or as an intermediate in broader chemical processes. chemicalbook.comlegislation.gov.ukchemnet.comgoogle.comscribd.comgoogle.comgoogle.comgoogleapis.com
Optimization Strategies in Mipimazole Synthesis Research
Research specifically focused on the optimization strategies for Mipimazole synthesis, such as improving yield, purity, or cost-effectiveness, is not widely reported in the public domain. General advancements in organic synthesis optimization, including the use of high-throughput tools and machine learning, have significantly impacted the discovery of optimal conditions for chemical reactions. nih.gov These modern approaches aim to synchronously optimize multiple reaction variables to achieve desired outcomes. However, the application of such strategies specifically to Mipimazole synthesis has not been detailed in the reviewed literature.
Exploration of Mipimazole Derivatives and Analogs
The exploration of derivatives and analogs of Mipimazole is not extensively covered in the available literature. While the broader field of medicinal chemistry frequently involves the design and synthesis of analogs to optimize biological activity, specific examples and detailed studies pertaining to Mipimazole derivatives are not prominent.
Design Principles for Novel Mipimazole-Based Structures
Synthetic Approaches to Mipimazole Analogs
Specific synthetic approaches tailored for the creation of Mipimazole analogs are not explicitly described in the surveyed literature. Research on derivatives of other imidazole (B134444) or benzimidazole (B57391) structures often involves various synthetic routes, including N-alkylation, condensation reactions, and the incorporation of different functional groups to explore their impact on biological activity. ijmrhs.comresearchgate.netsemanticscholar.orgnih.govrsc.orgjapsonline.com However, these methodologies are not presented in the context of Mipimazole-specific derivatization.
Computational and Theoretical Investigations of Mipimazole
Molecular Modeling and Simulation Studies
Molecular modeling and simulation studies are fundamental in understanding the three-dimensional structure, flexibility, and dynamic behavior of molecules, which are critical for their interactions with biological targets.
Conformational analysis is crucial for understanding the preferred three-dimensional arrangements of a molecule, as different conformations can exhibit varying biological activities. While specific detailed conformational analysis studies solely focused on Mipimazole are not extensively documented in the provided search results, the general principles of conformational analysis apply. This type of study typically involves exploring the potential energy surface of a molecule to identify stable conformers and their relative energies. Techniques such as molecular mechanics, quantum mechanics, and molecular dynamics simulations are employed to map out these conformational landscapes. rsc.org, nih.gov For a small molecule like Mipimazole, understanding its conformational preferences is vital for predicting how it might fit into a protein binding pocket or interact with other biomolecules. Mipimazole has a molecular weight of 144.24 Da and 1 rotatable bond, which influences its conformational flexibility. ebi.ac.uk
Ligand-protein docking simulations are computational methods used to predict the binding pose and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. nih.gov, swissdock.ch These simulations are a cornerstone of structure-based drug design, allowing researchers to virtually screen large libraries of compounds and identify potential drug candidates. frontiersin.org Although specific ligand-protein docking studies involving Mipimazole as the primary ligand are not detailed in the available information, Mipimazole is known to have anti-thyroid activity, suggesting it interacts with specific biological targets related to thyroid function. scribd.com, dokumen.pub, scribd.com
The process of docking involves placing the ligand into the active site of the protein and evaluating the interaction energy, often using scoring functions. nih.gov This helps in understanding the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. mdpi.com, youtube.com For Mipimazole, theoretical target binding studies via docking would be instrumental in elucidating its mechanism of action as an anti-thyroid agent by identifying and characterizing its binding to relevant protein targets. nih.gov
Molecular dynamics (MD) simulations extend the insights from static docking studies by providing a time-dependent view of molecular interactions, accounting for the flexibility of both the ligand and the protein target in a simulated biological environment. metrotechinstitute.org, frontiersin.org, nih.gov MD simulations are crucial for assessing the stability of protein-ligand complexes, understanding conformational changes upon binding, and estimating binding energetics and kinetics. metrotechinstitute.org, mdpi.com, researchgate.net
While specific MD simulations for Mipimazole are not explicitly detailed, the application of MD in drug discovery is broad. It can be used to:
Validate Docking Poses: MD simulations can refine and validate the binding poses predicted by docking, ensuring the stability of the complex over time. frontiersin.org, researchgate.net
Explore Conformational Space: They allow for the exploration of protein and ligand conformational rearrangements that occur during binding, which static methods might miss. metrotechinstitute.org, nih.gov
Assess Binding Affinity and Kinetics: More rigorous estimates of ligand binding affinities can be achieved through methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) within MD simulations. frontiersin.org
Study Membrane Permeation and Lipophilicity: MD simulations can predict the rate of passive diffusion across cell membranes and help optimize drug delivery. metrotechinstitute.org
For Mipimazole, MD simulations could provide a dynamic understanding of its interactions with its biological targets, offering insights into the stability of the complex and the molecular events that lead to its anti-thyroid activity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are computational methods that establish mathematical relationships between the chemical structure of molecules and their biological activities (QSAR) or physicochemical properties (QSPR). These models enable the prediction of activity or property for new or untested compounds, guiding the design of novel molecules. nih.gov, nih.gov
Mipimazole has been included in the development of predictive models, particularly in the context of antitrypanosomal compounds, utilizing the TOMOCOMD methodology. sciforum.net, researchgate.net These studies aim to discriminate between active and inactive compounds and predict the activity of novel heterocyclic compounds. For instance, in a study focusing on antitrypanosomal activity against Trypanosoma cruzi, Mipimazole was evaluated within a classification model. sciforum.net
The TOMOCOMD approach has been successfully applied to predict various properties, including physical, physicochemical, chemical, pharmacokinetic, and biological properties. researchgate.net Predictive models developed using this methodology allow for the in silico evaluation of compounds, providing a rational basis for the design and synthesis of new agents. sciforum.net, researchgate.net
Example of Mipimazole's Evaluation in a Predictive Model:
| Compound Name | Predicted Activity (∆P%) |
| Mipimazole | -0.99 sciforum.net |
Note: The ∆P% value represents a classification output from the TOMOCOMD model, indicating its predicted behavior within the context of antitrypanosomal activity. Lower negative values suggest a higher likelihood of being classified as active in this specific model. sciforum.net, researchgate.net
The TOMOCOMD (TOpological MOlecular COMputer Design) methodology is a significant cheminformatics tool used in QSAR/QSPR studies. sciforum.net, researchgate.net, tomocomd.com It is based on the generation of non-stochastic quadratic fingerprints and molecular descriptors that capture both 2D and 3D structural features of molecules. sciforum.net, researchgate.net
Key aspects of the TOMOCOMD methodology include:
Molecular Descriptors: It computes various molecular descriptors, including topological indices, molecular walk counts, BCUT descriptors, and 2D autocorrelations, often using software like DRAGON. researchgate.net
Model Generation: These descriptors are then used to generate mathematical models, often through linear discriminant analysis (LDA) or other statistical techniques, to establish relationships between structure and activity/property. researchgate.net, uclv.edu.cu
Virtual Screening: TOMOCOMD has been successfully applied in virtual screening for novel compounds with desired biological activities, such as antihelminthic, antimalarial, and antibacterial compounds. sciforum.net, researchgate.net
3D Features: The method has been extended to incorporate three-dimensional features of molecules using a trigonometric 3D-chirality correction factor. sciforum.net, researchgate.net
The utility of TOMOCOMD lies in its ability to generate robust and predictive QSAR/QSPR models, allowing for the in silico evaluation of compounds like Mipimazole and the rational design of new chemical entities with improved properties. sciforum.net, researchgate.net, uclv.edu.cu
Descriptor Development for Mipimazole System Characterization
Descriptor development involves the calculation of various molecular properties that can characterize a chemical system. For Mipimazole (molecular formula C₆H₁₂N₂S), several computationally predicted properties are available, offering insights into its physical and chemical characteristics.
One set of computationally derived descriptors for Mipimazole includes predicted collision cross section (CCS) values for various adducts. These values, calculated using CCSbase, are important for analytical techniques such as ion mobility-mass spectrometry, aiding in the identification and characterization of the compound in complex mixtures. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for Mipimazole Adducts
| Adduct | m/z | Predicted CCS (Ų) uni.lu |
| [M+H]⁺ | 145.07939 | 132.5 |
| [M+Na]⁺ | 167.06133 | 141.7 |
| [M+NH₄]⁺ | 162.10593 | 140.6 |
| [M+K]⁺ | 183.03527 | 136.4 |
| [M-H]⁻ | 143.06483 | 132.3 |
| [M+Na-2H]⁻ | 165.04678 | 134.9 |
| [M]⁺ | 144.07156 | 133.9 |
| [M]⁻ | 144.07266 | 133.9 |
Additionally, other calculated physicochemical properties contribute to the descriptor profile of Mipimazole. These include its molecular weight, monoisotopic molecular weight, predicted logP (AlogP and CX LogP), polar surface area, and counts of rotatable bonds, hydrogen bond acceptors (HBA), and hydrogen bond donors (HBD). These descriptors are fundamental in cheminformatics and drug discovery efforts for characterizing compounds. ebi.ac.uk
Table 2: Calculated Physicochemical Descriptors for Mipimazole
| Property | Value | Source |
| Molecular Weight | 144.24 | ebi.ac.uk |
| Monoisotopic Molecular Weight | 144.0721 | ebi.ac.uk |
| AlogP (predicted) | 0.58 | ebi.ac.uk |
| Polar Surface Area (PSA) | 15.27 | ebi.ac.uk |
| # Rotatable Bonds | 1 | ebi.ac.uk |
| # HBA (Hydrogen Bond Acceptors) | 2 | ebi.ac.uk |
| # HBD (Hydrogen Bond Donors) | 1 | ebi.ac.uk |
| CX LogP | 0.80 | ebi.ac.uk |
| CX LogD | 0.80 | ebi.ac.uk |
| # Aromatic Rings | 0 | ebi.ac.uk |
| # Heavy Atoms | 9 | ebi.ac.uk |
| QED Weighted | 0.54 | ebi.ac.uk |
| Np Likeness Score | -1.33 | ebi.ac.uk |
Theoretical Studies of Reactivity and Stability
Theoretical studies are essential for predicting how molecules behave, their preferred conformations, and how they might interact in chemical reactions. These studies often involve detailed quantum mechanical calculations.
Electronic structure calculations are a cornerstone of theoretical chemistry, providing insights into the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties b-u.ac.innaiss.se. These calculations, based on methods like molecular orbital theory and density functional theory (DFT), are used to determine molecular geometry, dipole moments, thermochemical data, potential energy surfaces, and spectroscopic properties b-u.ac.inlsu.edu. They are crucial for understanding molecular stability and reactivity b-u.ac.in. While electronic structure calculations are widely applied in various fields, including drug design and material science b-u.ac.inwiley.com, specific detailed electronic structure calculation data focusing solely on Mipimazole was not found in the provided search results.
Reaction pathway analysis involves mapping the step-by-step molecular transformations that occur during a chemical reaction, including identifying intermediates and transition states mt.com. This analysis is vital for understanding reaction mechanisms, kinetics, and selectivity mt.comcecam.org. Computational approaches can predict likely reaction pathways using various methods, including graph theoretical methods and molecular dynamics simulations scm.comgithub.comnih.gov. Despite the general importance of reaction pathway analysis in understanding chemical transformations mt.com, specific detailed reaction pathway analysis data focusing solely on Mipimazole was not found in the provided search results.
Molecular and Biochemical Mechanisms of Action Research Non Clinical Focus
Identification and Characterization of Molecular Targets
Detailed identification and characterization of specific molecular targets for Mipimazole in non-clinical systems are not extensively reported in the provided information. The ChEMBL database, a comprehensive resource for chemical biology data, indicates no available bioactivity, assay, or target summary data for Mipimazole (CHEMBL2103937) ebi.ac.uk.
Specific receptor binding studies involving Mipimazole in non-human systems, including quantitative data such as Ki or Kd values, are not present in the search results. General methodologies for such studies typically involve competitive binding assays using radiolabeled ligands to determine the affinity of a compound for a particular receptor vanderbilt.edumerckmillipore.com. However, no such data has been found for Mipimazole.
Information detailing the enzyme inhibition kinetics of Mipimazole, including parameters like IC50 values, Km, Vmax, or the elucidation of its mechanism of enzyme inhibition (e.g., competitive, non-competitive), is not available in the provided literature. Enzyme inhibition studies are crucial for understanding how a compound might interfere with enzymatic processes nih.govyoutube.comyoutube.com.
Specific analyses of Mipimazole's interactions with proteins at an atomic or structural level, such as through crystallography, NMR, or computational modeling, are not detailed in the search results. Protein-ligand interaction analysis typically involves investigating binding pockets, specific amino acid residues involved in interactions, and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions) nih.govnih.govfrontiersin.orgyoutube.comyoutube.com.
Elucidation of Cellular Signaling Pathways Modulated by Mipimazole
The elucidation of cellular signaling pathways modulated by Mipimazole, particularly through advanced "omics" approaches, is not described in the provided information.
There are no specific research findings on pathway analysis for Mipimazole using proteomics or genomics techniques in in vitro or other non-clinical models within the provided search results. Proteomics and genomics are powerful tools used to identify changes in protein and gene expression, respectively, in response to a compound, thereby shedding light on modulated cellular pathways endocrine.orgnih.govnih.govdkfz.deumich.edu.
Detailed investigations into specific intracellular cascades directly modulated by Mipimazole, such as its effects on kinase activities, second messenger systems, or transcription factor activation, are not found in the provided literature. Understanding intracellular cascades is vital for comprehending the downstream effects of a compound's molecular interactions youtube.com.
Fundamental Biological Responses at the Cellular Level
Understanding the fundamental biological responses of cells to a chemical compound provides insights into its potential therapeutic or toxicological profiles. These responses can include changes in cell viability, metabolic activity, gene expression, or protein synthesis. For Mipimazole, specific data on its fundamental biological responses at the cellular level are not comprehensively reported in the current research landscape.
Cell Culture Models for Mechanistic Studies (e.g., Cell Proliferation, Apoptosis)
Cell culture models are indispensable tools in non-clinical research for investigating the mechanistic effects of compounds on various cellular processes, such as cell proliferation and apoptosis. These models allow for controlled experimental conditions to observe direct cellular responses. While general methodologies for studying cell proliferation and apoptosis in cell culture models are well-established, specific studies utilizing Mipimazole in such models to characterize its effects on these processes are not found in the available literature. For instance, apoptosis, or programmed cell death, is often assessed by measuring markers like caspase-3 activity, and 3D cell culture models are increasingly used to better mimic in vivo tumor growth for such studies promegaconnections.com. However, no specific data for Mipimazole in these contexts are reported.
Biochemical Assays for Functional Characterization
Biochemical assays are employed to characterize the functional interactions of a compound with its biological targets, providing quantitative data on binding affinities, enzymatic activities, or signaling pathway modulation. These assays are critical for defining the precise biochemical pathways influenced by a compound. Despite the importance of such assays in drug discovery and characterization, specific biochemical assays and their detailed research findings for the functional characterization of Mipimazole are not documented in the publicly accessible scientific databases. General biochemical assays are used to evaluate metabolic and enzymatic profiles, and techniques like ELISA, biolayer interferometry (BLI), and surface plasmon resonance (SPR) are common for studying molecular interactions researchgate.netprecisionantibody.combiorxiv.org. However, no specific application of these assays to Mipimazole has been identified.
Preclinical Research Paradigms and Methodologies for Mipimazole Investigation
In Vitro Research Methodologies
In vitro studies, conducted in controlled laboratory environments outside of living organisms, are fundamental for understanding a compound's initial interactions at the molecular and cellular levels. These methodologies offer insights into biological activity, biochemical mechanisms, and potential off-target interactions.
Cell-based assays are crucial for studying the response of cultured cells to various stimuli, including drug candidates. These assays provide a relevant biological context, enabling researchers to assess compound efficacy, confirm mode-of-action, and monitor cellular penetration and compound-target interaction in a living system. They are utilized to confirm compound cell entry and protein target binding, screen and rank inhibitors, and validate hits identified in biochemical assays. Examples include assays measuring cell viability, proliferation, apoptosis, gene expression profiles, cytokine release, and changes in enzyme activity. While cell-based assays are a cornerstone of preclinical drug discovery, specific research findings or detailed applications of cell-based assays for Mipimazole's target engagement are not available in the provided information.
Biochemical assays focus on specific biochemical reactions or processes involving isolated biomolecules, such as enzymes or receptors. These assays are typically conducted early in the drug discovery process to evaluate molecular interactions and biological activity, providing insights into the mechanisms of biological processes and elucidating molecular interactions. They can determine binding affinity, enzyme activity, and mechanism of action. Common types include enzyme activity assays (measuring inhibition or activation) and binding assays (assessing compound binding to a target using labeled ligands). Despite their importance in understanding drug mechanisms, specific data detailing biochemical assays for Mipimazole's molecular interactions are not found in the accessible literature.
High-throughput screening (HTS) is a powerful methodology in drug discovery that allows for the rapid evaluation of a large number of compounds for their biological or biochemical activity against a specific target. HTS employs automation and miniaturized assays to screen thousands to millions of compounds, identifying "hits" that modulate a target's activity. This process is crucial for narrowing down target-specific chemical spaces and identifying chemically diverse novel hit series. HTS can involve various readouts, including enzyme activity, binding affinity, target engagement, and phenotypic readouts in cellular assays. While HTS is widely used for exploring derivatives and identifying promising candidates, specific applications of high-throughput screening techniques for Mipimazole or its derivatives are not detailed in the provided search results.
In Vivo Preclinical Research Models (Animal Studies for Mechanistic Research)
In vivo assays involve studying biological responses within whole organisms, typically animals. These studies provide a comprehensive view of how substances affect physiological functions and are critical for preclinical and clinical studies of drug candidates. Animal models are essential for translating basic scientific research into clinical practice, validating potential biomarkers, and evaluating the safety, efficacy, and potential toxicity of new therapeutic agents.
The selection of appropriate animal models is critical for establishing whether an investigational drug is likely to produce clinical benefit in humans. This selection should be scientifically justified, ensuring that the chosen model exhibits key characteristics of the human disease or condition of interest and is appropriate for the investigational drug. Factors influencing model selection include the resemblance between animal species and humans in physiological and pathophysiological aspects, the ability to reproduce the disease, availability, size, and lifespan of the animal species uni.lu. Common animal models include rodents (e.g., mice and rats) due to their short life cycles, cost-effectiveness, and ease of maintenance. Genetically engineered mouse models (GEMMs) are increasingly used to accurately recapitulate human cognate conditions. While animal models are fundamental for preclinical research, specific details regarding the selection and justification of particular animal models for mechanistic research on Mipimazole are not available in the provided information.
Pharmacological Research in Animal Systems (e.g., Absorption, Distribution, Metabolism, Elimination (ADME) Research)
Pharmacokinetic (PK) studies in animal models are fundamental to understanding how a compound behaves within a living system. These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. For Mipimazole, oral mouse PK properties have been characterized as part of its preclinical toxicological evaluation dokumen.pub. However, specific detailed data regarding its absorption rate, bioavailability, peak plasma concentrations, or time to reach peak concentration in these animal models are not explicitly detailed in the available literature. Generally, such studies aim to determine parameters like oral bioavailability and plasma clearance, which are crucial for assessing a compound's suitability for further development dokumen.pub.
The elucidation of metabolic pathways is a key component of ADME research, identifying how a compound is transformed within an organism and the resulting metabolites. While the general importance of identifying plant secondary metabolites through profiling and spectral peaks is recognized in drug discovery, specific details regarding the metabolic pathways of Mipimazole or the identification of its unique metabolites in animal models are not extensively documented in the provided information dokumen.pubscribd.com. Advanced analytical techniques, such as targeted metabolomics studies combining Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are typically employed for the comprehensive examination and identification of metabolites in biological samples dokumen.pubscribd.com.
Advanced Analytical Techniques in Mipimazole Research
The characterization and investigation of chemical compounds like Mipimazole heavily rely on advanced analytical techniques to confirm their structure, assess purity, and identify any related substances or metabolites.
Spectroscopic methods are indispensable for the structural elucidation and confirmation of chemical compounds. Mipimazole has a molecular formula of C₆H₁₂N₂S and a molecular weight of 144.24 g/mol uni.luebi.ac.uk. Its monoisotopic mass is 144.07211 Da uni.lu. In mass spectrometry, predicted collision cross-section (CCS) values for Mipimazole adducts have been calculated, providing insights into its gas-phase conformation. For example, the predicted CCS for the [M+H]⁺ adduct is 132.5 Ų, for [M+Na]⁺ is 141.7 Ų, and for [M-H]⁻ is 132.3 Ų uni.lu. While general applications of mass spectrometry (e.g., MALDI-MS) and Nuclear Magnetic Resonance (NMR) analysis are mentioned for verifying the structure of compounds in drug discovery, specific detailed NMR spectra or mass spectrometry fragmentation patterns for Mipimazole itself are not presented in the provided context googleapis.comgoogleapis.com. These techniques are broadly used for metabolite identification by analyzing spectral peaks dokumen.pubscribd.com.
Table 1: Predicted Collision Cross Section (CCS) Values for Mipimazole Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 145.07939 | 132.5 |
| [M+Na]⁺ | 167.06133 | 141.7 |
| [M+NH₄]⁺ | 162.10593 | 140.6 |
| [M+K]⁺ | 183.03527 | 136.4 |
| [M-H]⁻ | 143.06483 | 132.3 |
| [M+Na-2H]⁻ | 165.04678 | 134.9 |
| [M]⁺ | 144.07156 | 133.9 |
| [M]⁻ | 144.07266 | 133.9 |
Chromatographic methods are essential for the separation, purification, and quantitative analysis of chemical compounds and their mixtures. The purity of Mipimazole derivatives has been assessed using chromatography umcs.pl. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are widely utilized in research protocols for chemical profiling, standardization, and comprehensive examination of compounds dokumen.pubscribd.com. These techniques enable the separation of components within a sample, allowing for their individual detection and quantification. While these methods are broadly applied in drug discovery, specific chromatographic parameters or detailed findings for Mipimazole are not detailed in the provided search results dokumen.pubscribd.comgoogleapis.com.
Emerging Research Directions and Methodological Advances for Mipimazole
Translational Research Concepts (Focus on Scientific Principles, not Clinical Trials)
Development of Research Tools and Probes based on Mipimazole
The development of chemical probes is a critical step in modern drug discovery and chemical biology, allowing for the detailed study of a molecule's interactions and mechanism of action. A thorough search has found no evidence of Mipimazole being used as a scaffold for the development of such research tools. There are no published methodologies on the synthesis of Mipimazole derivatives for use as fluorescent probes, affinity probes, or other molecular tools to investigate biological systems.
Q & A
Basic: What established methodologies ensure high-purity synthesis of Mipimazole, and how can structural integrity be validated?
Answer:
High-purity synthesis typically employs recrystallization or column chromatography under inert conditions to minimize degradation. Structural validation requires:
- Nuclear Magnetic Resonance (NMR) for atomic-level structural confirmation (e.g., comparing H and C spectra to reference data) .
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98% by area normalization) .
- Mass Spectrometry (MS) for molecular weight verification.
Best Practice: Include detailed protocols in the Experimental/Materials and Methods section, specifying solvent systems, reaction times, and purification steps to ensure reproducibility .
Advanced: How can researchers systematically resolve contradictions in Mipimazole’s pharmacokinetic data across studies?
Answer:
Contradictions often arise from variability in bioanalytical methods or model systems . A robust approach includes:
- Meta-analysis of existing datasets to identify outliers or methodological inconsistencies .
- Cross-validation using orthogonal techniques (e.g., comparing LC-MS/MS results with radioisotope tracing) .
- In silico modeling to assess physicochemical properties (e.g., logP, plasma protein binding) that influence pharmacokinetics .
Example: Discrepancies in bioavailability may stem from differences in Caco-2 cell permeability assays vs. in vivo absorption studies ; reconcile by standardizing assay conditions .
Basic: What in vitro assays are recommended for preliminary evaluation of Mipimazole’s biological activity?
Answer:
- Enzyme inhibition assays (e.g., fluorescence-based or radiometric) to measure IC values against target enzymes .
- Cell viability assays (MTT or ATP luminescence) in relevant cell lines to assess cytotoxicity .
- Receptor binding studies using radioligand displacement to determine affinity (K) .
Methodological Note: Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure statistical rigor .
Advanced: What integrative strategies enhance mechanistic insights into Mipimazole’s mode of action?
Answer:
- Multi-omics integration : Pair transcriptomics (RNA-seq) with proteomics (LC-MS) to identify signaling pathways affected by Mipimazole .
- CRISPR-Cas9 screens to pinpoint genetic dependencies linked to drug sensitivity .
- Pharmacodynamic modeling to correlate dose-response relationships with target engagement .
Case Study: Combining metabolomics (NMR-based) and kinase profiling can reveal off-target effects undetected in single-assay workflows .
Basic: Which analytical techniques are optimal for quantifying Mipimazole in biological matrices?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity in plasma/tissue .
- Ultraviolet-Visible (UV-Vis) Spectroscopy for rapid quantification in cell lysates (if interference is minimal) .
- Quality Control: Use internal standards (e.g., deuterated analogs) to correct for matrix effects .
Data Presentation: Tabulate LOD (Limit of Detection), LOQ (Limit of Quantification), and recovery rates in supplementary materials .
Advanced: How can computational and in vivo studies be synergized to predict Mipimazole’s therapeutic efficacy?
Answer:
- Molecular Dynamics Simulations to predict binding kinetics with target proteins .
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling to extrapolate in vitro IC to in vivo efficacious doses .
- Zebrafish or murine xenograft models for validating anti-tumor/anti-microbial activity predicted in silico .
Validation Step: Compare simulated ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles with experimental data to refine models .
Basic: What guidelines ensure ethical and reproducible Mipimazole research involving animal models?
Answer:
- Follow ARRIVE 2.0 guidelines for experimental design, including randomization and blinding .
- Obtain approval from institutional IACUC (Institutional Animal Care and Use Committee) and document protocols in the Methods section .
- Report sample size calculations and attrition rates to enhance transparency .
Advanced: How should researchers design mixed-methods studies to explore Mipimazole’s polypharmacology?
Answer:
- Quantitative arm : High-throughput screening to identify primary targets (e.g., kinase panels) .
- Qualitative arm : Transcriptomic analysis (RNA-seq) to uncover secondary pathways modulated by the compound .
- Triangulation : Use pathway enrichment tools (e.g., Gene Ontology) to integrate datasets and generate hypotheses .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
